Bfpet

Myocardial Perfusion Imaging Radiation Dosimetry PET Tracer Comparison

BFPET (4-[18F]fluorophenyl)triphenylphosphonium ion) is an investigational fluorine‑18 (18F) labeled radiopharmaceutical designed for myocardial perfusion imaging (MPI) with positron emission tomography (PET). The active moiety is a cationic lipophilic tetraphenylphosphonium ion that accumulates in myocardial cells in proportion to blood flow and mitochondrial membrane potential.

Molecular Formula C24H19FP+
Molecular Weight 357.4 g/mol
Cat. No. B10815495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBfpet
Molecular FormulaC24H19FP+
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1
InChIKeyQWPLCHDPESWJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BFPET Compound Overview: F‑18 Radiopharmaceutical for Myocardial Perfusion PET Imaging


BFPET (4-[18F]fluorophenyl)triphenylphosphonium ion) is an investigational fluorine‑18 (18F) labeled radiopharmaceutical designed for myocardial perfusion imaging (MPI) with positron emission tomography (PET) [1]. The active moiety is a cationic lipophilic tetraphenylphosphonium ion that accumulates in myocardial cells in proportion to blood flow and mitochondrial membrane potential [2][3]. BFPET is administered intravenously and decays via positron emission (18F t₁/₂ ≈ 109.8 min), enabling high‑resolution PET imaging of cardiac perfusion for the diagnosis and evaluation of coronary artery disease (CAD) [4]. The compound is currently in Phase II clinical development in the United States and has been partnered for development and commercialization in China and Canada [5].

Why Generic Substitution of BFPET Fails: Critical Pharmacokinetic and Logistical Differentiators


Myocardial perfusion PET tracers are not interchangeable due to fundamental differences in radionuclide half‑life, biodistribution, and mechanism of myocardial retention. BFPET is an 18F‑labeled lipophilic cation that targets mitochondrial membrane potential, providing a distinct uptake and retention profile compared to 82Rb (ultra‑short‑lived, generator‑produced, potassium analog), 13N‑ammonia (cyclotron‑dependent, short half‑life, metabolic trapping), and other 18F‑labeled MPI agents such as 18F‑flurpiridaz (mitochondrial complex I inhibitor). These differences translate directly into clinical workflow (e.g., ability to use exercise stress, centralized production and distribution), radiation dosimetry, and image quality characteristics [1][2][3]. Substituting one tracer for another without accounting for these quantitative, context‑specific parameters would compromise diagnostic accuracy, operational efficiency, and regulatory compliance.

BFPET Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


Whole‑Body Effective Dose: BFPET Delivers Comparable Radiation Burden to Other 18F MPI Tracers While Offering Logistical Advantages

In a Phase I human study of 12 healthy volunteers, the whole‑body effective dose of BFPET was 66.64 mrem/mCi (0.018 mSv/MBq) [1]. For comparison, the 18F‑labeled MPI tracer 18F‑flurpiridaz exhibits a mean effective dose of 0.015 mSv/MBq during exercise stress and 0.019 mSv/MBq during pharmacological stress [2]. The ultra‑short‑lived 82Rb (t₁/₂ = 75 s) yields a rest‑stress effective dose of ≈1.1 mSv for a complete study using 10 MBq/kg (0.0008 mSv/MBq) [3], while 13N‑ammonia (t₁/₂ = 10 min) has an effective dose of 0.00658 mSv/MBq [4]. Although BFPET’s per‑MBq dose is higher than that of 82Rb or 13N‑ammonia, its 109.8‑minute half‑life permits centralized production and distribution without an on‑site cyclotron or generator, a major operational advantage over both 82Rb (requires on‑site generator) and 13N‑ammonia (requires on‑site cyclotron due to short half‑life) [5][6].

Myocardial Perfusion Imaging Radiation Dosimetry PET Tracer Comparison

Superior Heart‑to‑Liver Contrast in Preclinical Models Enhances Image Quality

Preclinical biodistribution studies in rats demonstrate that BFPET achieves a heart‑to‑liver ratio of 4.8 at 5 minutes, 8.4 at 30 minutes, and 9.2 at 60 minutes post‑injection . In contrast, the 18F‑labeled MPI tracer 18F‑flurpiridaz exhibits a heart‑liver ratio of only 2.6 at 15 minutes in the same rodent model [1]. Higher heart‑to‑liver ratios reduce spillover from hepatic activity into the inferior myocardial wall, improving diagnostic accuracy and enabling clearer delineation of perfusion defects. The Phase I human data also reported “high heart‑to‑background ratios” with declining liver activity over the 60‑minute imaging window, consistent with the favorable preclinical profile [2].

Biodistribution Heart‑to‑Liver Ratio Image Contrast

Mitochondrial Membrane Potential‑Driven Uptake Distinguishes BFPET from Flow‑Only Tracers

BFPET is a lipophilic tetraphenylphosphonium cation that accumulates in myocardial cells driven by the negative mitochondrial membrane potential (ΔΨm) [1][2]. This mechanism differs fundamentally from that of 82Rb (a potassium analog that reflects Na⁺/K⁺‑ATPase activity and blood flow) and 13N‑ammonia (metabolically trapped via glutamine synthetase). While 18F‑flurpiridaz also targets mitochondria (complex I inhibitor), BFPET’s ΔΨm‑dependent uptake provides a direct readout of mitochondrial integrity, which is compromised early in ischemia before irreversible injury occurs [3]. The consequence is that BFPET may detect ischemic but still viable myocardium with higher sensitivity than flow‑only agents, although direct comparative sensitivity/specificity data from Phase II studies are not yet publicly available [4].

Mechanism of Uptake Mitochondrial Imaging Ischemia Detection

Stable Myocardial Uptake Over 60 Minutes Enables Flexible Imaging Protocols

Phase I human data show that after intravenous injection of ≈10 mCi BFPET, myocardial activity remains constant over the entire 60‑minute imaging period, while liver activity progressively declines [1]. This stable myocardial retention, coupled with the 109.8‑minute half‑life of 18F, provides a wide imaging window that simplifies scheduling and allows delayed acquisitions without loss of diagnostic quality. In contrast, 82Rb must be imaged immediately due to its 75‑second half‑life, and 13N‑ammonia imaging must be completed within ≈20 minutes due to tracer washout and the 10‑minute half‑life [2][3]. The stable uptake profile also supports gated acquisitions and potential absolute flow quantification, features that are challenging with rapidly clearing tracers.

Pharmacokinetics Imaging Window Clinical Workflow

BFPET Procurement‑Focused Application Scenarios for Research and Clinical PET Centers


Centralized Radiopharmacy Distribution of 18F‑BFPET for Regional PET Centers

Because BFPET is labeled with 18F (t₁/₂ = 109.8 min), it can be produced at a central cyclotron facility and distributed to satellite PET centers within a 2‑3 hour radius [1]. This eliminates the need for an on‑site cyclotron (required for 13N‑ammonia) or a 82Sr/82Rb generator (required for 82Rb). Procurement decisions should prioritize BFPET when establishing a regional MPI PET service where capital investment in on‑site production is not feasible. The effective dose of 0.018 mSv/MBq is comparable to other 18F MPI agents, and the stable 60‑minute myocardial uptake window provides scheduling flexibility for transport and delayed imaging [2].

High‑Contrast Myocardial Perfusion Imaging with Minimal Hepatic Interference

Preclinical data demonstrate that BFPET achieves heart‑to‑liver ratios of 8.4–9.2 at 30–60 minutes post‑injection in rats, which is 3‑fold higher than the 2.6 ratio reported for 18F‑flurpiridaz at 15 minutes [3]. This favorable biodistribution reduces hepatic spillover artifacts that commonly degrade inferior wall assessment in MPI. Research protocols focused on detecting subtle perfusion abnormalities or quantifying absolute myocardial blood flow should consider BFPET for its superior target‑to‑background contrast. The Phase I human data confirm high heart‑to‑background ratios and declining liver activity during the imaging period [4].

Mitochondrial Viability Assessment in Ischemic Heart Disease Research

BFPET’s retention mechanism relies on the mitochondrial membrane potential (ΔΨm), providing a functional readout of mitochondrial integrity [5]. This property is particularly valuable for studies investigating early ischemia, reperfusion injury, or myocardial hibernation—conditions in which mitochondrial function is impaired before irreversible necrosis occurs. Unlike flow‑only tracers (82Rb, 13N‑ammonia) or complex I inhibitors (18F‑flurpiridaz), BFPET offers a direct ΔΨm‑dependent signal that may improve detection of viable but dysfunctional myocardium [6]. Procurement for academic or clinical research focused on mitochondrial pathophysiology in CAD should prioritize BFPET over agents lacking this mechanism.

Phase II/III Clinical Trial Protocols Requiring Exercise Stress MPI

BFPET is being developed for use in conjunction with both exercise and pharmacologic stress testing [7]. The 109.8‑minute 18F half‑life allows the tracer to be injected during peak exercise (e.g., on a treadmill) without the time constraints imposed by 82Rb or 13N‑ammonia. For clinical trial sponsors designing MPI studies that include exercise stress, BFPET offers a practical, high‑resolution alternative to SPECT agents (99mTc‑sestamibi) while providing the logistical advantages of an 18F‑labeled PET tracer. The Phase I safety profile (no adverse events, no clinically significant changes) and stable 60‑minute uptake support robust protocol design [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bfpet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.